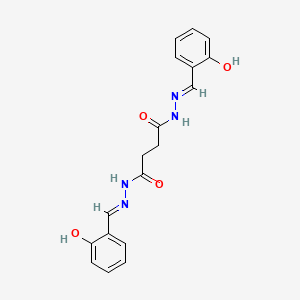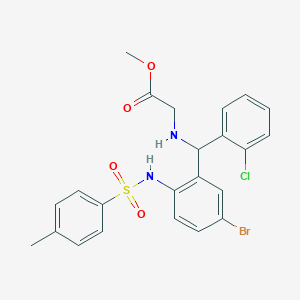
5'-O-benzoyl-2,3'-anhydrothymidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5’-O-Benzoyl-2,3’-anhydrothymidine is a synthetic nucleoside analog derived from thymidine. This compound is characterized by the presence of a benzoyl group at the 5’-position and an anhydro bridge between the 2’ and 3’ positions. It has garnered interest in the fields of organic chemistry and medicinal chemistry due to its potential antiviral properties and its role as an intermediate in the synthesis of other biologically active compounds .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-benzoyl-2,3’-anhydrothymidine typically involves the derivatization of 2,3’-anhydrothymidine. One common method includes the reaction of 2,3’-anhydrothymidine with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure the formation of the desired benzoyl derivative .
Industrial Production Methods
While specific industrial production methods for 5’-O-benzoyl-2,3’-anhydrothymidine are not widely documented, the general principles of large-scale nucleoside synthesis apply. These include optimizing reaction conditions for high yield and purity, using scalable solvents and reagents, and employing purification techniques such as crystallization or chromatography .
化学反応の分析
Types of Reactions
5’-O-Benzoyl-2,3’-anhydrothymidine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions
Nucleophilic Substitution: Reactions with nucleophiles such as azides or tetrazolides in solvents like dimethylformamide (DMF) or 1,4-dioxane. .
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, general principles of nucleoside chemistry apply, where oxidizing agents like potassium permanganate or reducing agents like sodium borohydride may be used.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, azidation of 5’-O-benzoyl-2,3’-anhydrothymidine with dimethylammonium azide results in the formation of azido derivatives .
科学的研究の応用
5’-O-Benzoyl-2,3’-anhydrothymidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other nucleoside analogs and derivatives.
Biology: Studied for its potential antiviral properties, particularly against HIV and herpes simplex viruses.
Medicine: Investigated for its immunosuppressive properties and potential therapeutic applications.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.
作用機序
The mechanism of action of 5’-O-benzoyl-2,3’-anhydrothymidine involves its interaction with viral proteins. It has been shown to bind covalently to an isomeric site on the viral envelope protein of the immunodeficiency virus, thereby inhibiting viral replication . This covalent binding disrupts the normal function of the viral protein, leading to the suppression of viral activity.
類似化合物との比較
Similar Compounds
2,3’-Anhydrothymidine: The parent compound from which 5’-O-benzoyl-2,3’-anhydrothymidine is derived.
3’-Azido-3’-deoxythymidine (AZT): Another nucleoside analog with antiviral properties, commonly used in the treatment of HIV.
5’-O-Benzoyl-2’-deoxyuridine: A similar benzoyl derivative with potential antiviral activity.
Uniqueness
5’-O-Benzoyl-2,3’-anhydrothymidine is unique due to its specific structural modifications, which confer distinct chemical reactivity and biological activity. Its ability to form covalent bonds with viral proteins sets it apart from other nucleoside analogs, making it a valuable compound in antiviral research .
特性
分子式 |
C17H16N2O5 |
|---|---|
分子量 |
328.32 g/mol |
IUPAC名 |
[(1R,9S,10R)-4-methyl-5-oxo-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-10-yl]methyl benzoate |
InChI |
InChI=1S/C17H16N2O5/c1-10-8-19-14-7-12(24-17(19)18-15(10)20)13(23-14)9-22-16(21)11-5-3-2-4-6-11/h2-6,8,12-14H,7,9H2,1H3/t12-,13+,14+/m0/s1 |
InChIキー |
WUQUVOAMQGVMKB-BFHYXJOUSA-N |
異性体SMILES |
CC1=CN2[C@H]3C[C@@H]([C@H](O3)COC(=O)C4=CC=CC=C4)OC2=NC1=O |
正規SMILES |
CC1=CN2C3CC(C(O3)COC(=O)C4=CC=CC=C4)OC2=NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-bromo-N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]benzamide](/img/structure/B11709705.png)

![(5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11709720.png)
![Benzenamine, N-[(4-nitrophenyl)methylene]-](/img/structure/B11709726.png)

![N-[2-(dimethylamino)ethyl]-3,5-dimethyladamantane-1-carboxamide](/img/structure/B11709734.png)

![N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B11709769.png)
![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-4-methyl-3-nitrobenzenesulfonohydrazide](/img/structure/B11709771.png)

![3-{2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B11709779.png)
![N'~1~,N'~5~-bis[(E)-(2-hydroxyphenyl)methylidene]pentanedihydrazide](/img/structure/B11709782.png)
![4-bromo-2-{(E)-[(1-{[(E)-(4-methoxyphenyl)methylidene]amino}-4-phenyl-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11709795.png)
